molecular formula C11H16BrClN2 B2936940 1-(4-Bromophenyl)-4-methylpiperazine hydrochloride CAS No. 1956306-44-7

1-(4-Bromophenyl)-4-methylpiperazine hydrochloride

Cat. No.: B2936940
CAS No.: 1956306-44-7
M. Wt: 291.62
InChI Key: UYNVIRQFAVGOQE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-methylpiperazine hydrochloride is a chemical compound with the molecular formula C11H15BrClN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of a bromophenyl group and a methyl group attached to the piperazine ring makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-4-methylpiperazine hydrochloride typically involves the reaction of 4-bromophenylamine with 1-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the final product. The industrial production process is designed to minimize waste and optimize the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-4-methylpiperazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents and conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amino substitution, and alkyl halides for alkyl substitution. The reactions are typically carried out under reflux conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxyl, amino, or alkyl derivatives, while oxidation reactions can produce N-oxides or other oxidized forms.

Scientific Research Applications

1-(4-Bromophenyl)-4-methylpiperazine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is used in studies related to neurotransmitter systems, particularly serotonin receptors. It serves as a ligand in binding studies to understand receptor-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as antidepressant or anxiolytic effects, is ongoing. The compound’s interaction with serotonin receptors makes it a candidate for drug development.

    Industry: It is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.

Comparison with Similar Compounds

1-(4-Bromophenyl)-4-methylpiperazine hydrochloride can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-4-methylpiperazine hydrochloride: Similar structure but with a chlorine atom instead of a bromine atom. It may exhibit different reactivity and biological activity.

    1-(4-Fluorophenyl)-4-methylpiperazine hydrochloride: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.

    1-(4-Methylphenyl)-4-methylpiperazine hydrochloride: Lacks the halogen atom, which can affect its reactivity and biological effects.

The uniqueness of this compound lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and interaction with biological targets.

Properties

IUPAC Name

1-(4-bromophenyl)-4-methylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2.ClH/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11;/h2-5H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNVIRQFAVGOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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